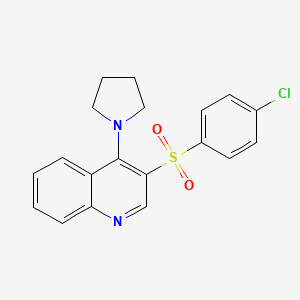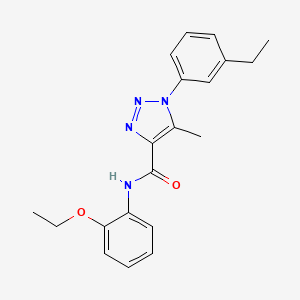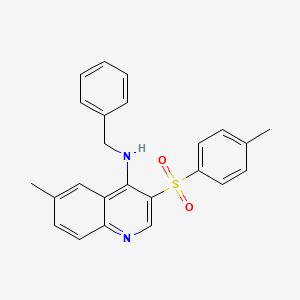
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CBQ) is a novel small-molecule ligand that is used in various scientific research applications. CBQ has been studied extensively in the fields of biochemistry, physiology, and pharmacology due to its unique structure and properties. CBQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, it has also been studied for its potential use as an analgesic, an anti-cancer agent, and a neuroprotectant.
Applications De Recherche Scientifique
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been used in numerous scientific research applications. It has been studied as an anti-inflammatory agent, an anti-bacterial agent, an anti-fungal agent, and an analgesic. In addition, it has been studied for its potential use as an anti-cancer agent and a neuroprotectant. 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been found to have a wide range of biological activities, including the inhibition of multiple enzymes involved in inflammation, the inhibition of bacterial growth, and the inhibition of fungal growth.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is not yet fully understood. However, it is believed to act by binding to specific receptor sites on the cell membrane and altering the activity of the enzyme or receptor. This binding can lead to the inhibition of inflammatory pathways, the inhibition of bacterial growth, and the inhibition of fungal growth. In addition, 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its potential use as an analgesic and an anti-cancer agent.
Biochemical and Physiological Effects
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of multiple enzymes involved in inflammation, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it has been found to inhibit the growth of several bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger. Lastly, 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been found to possess anti-cancer properties, as it has been found to inhibit the growth of several cancer cell lines, including those of breast, prostate, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, making it an attractive option for researchers. In addition, it has a wide range of biological activities, making it a useful tool for studying the effects of different compounds on biological systems.
However, there are also some limitations to using 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline in laboratory experiments. It has a relatively short half-life, meaning that it may not be suitable for long-term studies. In addition, its mechanism of action is not yet fully understood, so its effects on biological systems may not be as predictable as with other compounds.
Orientations Futures
Given the potential of 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline as an anti-inflammatory, anti-bacterial, anti-fungal, analgesic, anti-cancer, and neuroprotectant agent, there are numerous future directions that could be explored. These include further research into its mechanism of action, its effects on different biological systems, and its potential use in clinical settings. In addition, further research into its pharmacokinetics and pharmacodynamics could provide valuable insight into its potential therapeutic applications. Finally, further research into its synthesizing process could lead to the development of more efficient and cost-effective methods of production.
Méthodes De Synthèse
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can be synthesized from commercially available starting materials using a three-step synthesis process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base (e.g. sodium hydroxide) to form the desired product. The second step involves the reaction of the product with sodium hydride in the presence of a solvent (e.g. ethanol) to form the desired quinoline derivative. The final step involves the reaction of the quinoline derivative with an appropriate acid (e.g. hydrochloric acid) to form the desired 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-14-7-9-15(10-8-14)25(23,24)18-13-21-17-6-2-1-5-16(17)19(18)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXATWVTWVWFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxybenzoate](/img/structure/B6507290.png)
![[(2-chloro-5-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507295.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507303.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)
![N-(2,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507323.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507331.png)
![2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B6507348.png)


![5-[(furan-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6507372.png)
![N-(3,4-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507377.png)
![5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507383.png)
